Human FPPS Inhibition Potency of Piridronic Acid vs. Class Baseline
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- inhibits human recombinant FPPS with a Ki of 4.45 nM under one reported condition and 38.95 nM under another, reflecting assay-dependent potency [1]. By contrast, the most closely related clinically dominant 3-pyridinyl bisphosphonate, risedronic acid, exhibits a reported human FPPS Ki of approximately 5–6 nM under comparable recombinant conditions [2]. These values place the 2-pyridinyl isomer within a comparable potency range but with notable assay sensitivity that may influence selection for specific enzymatic screens.
| Evidence Dimension | Human FPPS enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 4.45 nM (and 38.95 nM depending on assay conditions) |
| Comparator Or Baseline | Risedronic acid (3-pyridinyl isomer): Ki ≈ 5–6 nM |
| Quantified Difference | Approximately equipotent to 1.1–1.3-fold difference depending on chosen value |
| Conditions | Recombinant human FPPS expressed in E. coli; J Med Chem 2008, 51:2187-2195 |
Why This Matters
For procurement decisions targeting FPPS inhibitor screening panels, the 2-pyridinyl isomer provides a potency profile similar to the gold-standard 3-pyridinyl comparator, making it a non-redundant tool for probing isomer-dependent enzyme interactions.
- [1] ChEMBL / GtoPdb Activity Data. Piridronic Acid (CHEMBL99369). Ki values. View Source
- [2] Marma, M. S., et al. (2007). Synthesis and Biological Evaluation of α-Halogenated Bisphosphonate and Phosphonocarboxylate Analogues of Risedronate. Journal of Medicinal Chemistry, 50(24), 5967–5975. (Risedronate FPPS IC50 ~5–6 nM). View Source
